molecular formula C16H22ClN3O2S B1406812 1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride CAS No. 1417568-99-0

1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride

Cat. No.: B1406812
CAS No.: 1417568-99-0
M. Wt: 355.9 g/mol
InChI Key: PFOMWBPZJQBYIJ-UHFFFAOYSA-N
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Description

1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a diazepane ring and an isothiazole moiety, making it an interesting subject for chemical and pharmaceutical research

Preparation Methods

The synthesis of 1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride involves multiple steps, typically starting with the preparation of the isothiazole ring One common method involves the reaction of 4-methylphenyl isothiocyanate with appropriate reagents to form the isothiazole coreIndustrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature settings .

Chemical Reactions Analysis

1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of microbial growth or the modulation of biochemical pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

When compared to similar compounds, 1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride stands out due to its unique structural features and chemical properties. Similar compounds include:

Properties

IUPAC Name

3-(1,4-diazepan-1-yl)-4-methyl-5-(4-methylphenyl)-1,2-thiazole 1,1-dioxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S.ClH/c1-12-4-6-14(7-5-12)15-13(2)16(18-22(15,20)21)19-10-3-8-17-9-11-19;/h4-7,17H,3,8-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOMWBPZJQBYIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NS2(=O)=O)N3CCCNCC3)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride
Reactant of Route 2
1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride
Reactant of Route 3
1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride
Reactant of Route 4
1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride
Reactant of Route 5
1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride
Reactant of Route 6
1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride

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